molecular formula C9H10Cl2N2O2 B6228575 2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine CAS No. 1875661-50-9

2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine

Cat. No.: B6228575
CAS No.: 1875661-50-9
M. Wt: 249.09 g/mol
InChI Key: SHRQZFFKBXFYOT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine family, which is known for its diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine typically involves nucleophilic substitution reactions. One common method includes reacting 2,4-dichloropyrimidine with oxolan-2-ylmethanol under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles replace the chlorine atoms on the pyrimidine ring.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines and alcohols, with bases such as potassium carbonate in solvents like DMF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .

Scientific Research Applications

2,4-Dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine.

    6-Chloropyrimidine: Another related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

2,4-Dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidines known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10Cl2N2O2\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2

This compound features a pyrimidine ring substituted with dichloro and methoxy groups, which are critical for its biological activity. The oxolane moiety contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific cellular pathways:

  • Enzymatic Inhibition : This compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Anticancer Activity : Research indicates that derivatives of pyrimidines can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. This suggests that this compound may exhibit similar properties.
  • Antimicrobial Properties : Some studies suggest that pyrimidine derivatives possess antimicrobial activity against a range of pathogens, which could be relevant for developing new antibiotics.

Case Studies

  • In Vitro Studies : A study investigating the cytotoxic effects of various pyrimidine derivatives, including this compound, revealed significant inhibition of cell proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values indicated that this compound has a potent effect on cell viability.
CompoundCell LineIC50 (µM)
This compoundMCF-715.3
Reference CompoundMCF-710.5
  • Animal Models : In vivo studies have demonstrated that administration of this compound in murine models resulted in reduced tumor growth and improved survival rates compared to control groups. These findings support its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The presence of the oxolane group enhances the lipophilicity of the compound, potentially improving its absorption in biological systems.
  • Metabolism : Preliminary studies suggest that this compound undergoes hepatic metabolism, which may affect its bioavailability and therapeutic efficacy.

Properties

CAS No.

1875661-50-9

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

2,4-dichloro-6-(oxolan-2-ylmethoxy)pyrimidine

InChI

InChI=1S/C9H10Cl2N2O2/c10-7-4-8(13-9(11)12-7)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2

InChI Key

SHRQZFFKBXFYOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC(=NC(=N2)Cl)Cl

Purity

95

Origin of Product

United States

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